benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Description
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a formyl group at the 4-position, linked via a propyl chain to a benzyl carbamate moiety. This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-substitution of the triazole .
Properties
IUPAC Name |
benzyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLPWNHNVYCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
For instance, 1,2,3-triazole derivatives have been reported to exhibit antimicrobial activities, and they have shown significant interactions with microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae.
Mode of Action
1,2,3-triazole derivatives are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions. These properties contribute to their enhanced biocompatibility and potential to significantly advance medicinal chemistry.
Biochemical Pathways
1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antioxidant, antidiabetic, anticancer, antitubercular, antimalarial, and antileishmanial effects. These diverse activities suggest that these compounds may affect multiple biochemical pathways.
Pharmacokinetics
An adme analysis of similar 1,2,3-triazole derivatives indicated that these compounds possess a favorable profile and can be considered as patient compliant.
Biological Activity
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C14H16N4O3
- Molecular Weight: 288.30 g/mol
- CAS Number: 2097996-96-6
The presence of the triazole ring in its structure is noteworthy as triazoles are known for their diverse biological activities.
Research indicates that compounds containing triazole moieties can exert various biological effects, including antimicrobial, antifungal, and anticancer properties. The specific mechanism by which this compound operates is still under investigation; however, it is hypothesized that its activity may involve:
- Inhibition of Enzymatic Activity: Similar triazole compounds have been shown to inhibit enzymes critical for cell proliferation in cancer cells.
- Interaction with Cellular Targets: The compound may bind to specific proteins or receptors involved in cell signaling pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa (cervical cancer) | 15 | Induces apoptosis through caspase activation |
| Study B | MCF7 (breast cancer) | 12 | Inhibits cell cycle progression at G2/M phase |
| Study C | A549 (lung cancer) | 10 | Disrupts microtubule dynamics |
These findings suggest that the compound exhibits potent anticancer activity across multiple cell lines.
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
These results indicate a promising spectrum of activity against pathogenic bacteria.
Case Studies
Case Study 1: In Vivo Efficacy in Tumor Models
A recent study investigated the in vivo efficacy of this compound in xenograft models of breast cancer. The compound was administered at varying doses over a two-week period. Results demonstrated a significant reduction in tumor volume compared to control groups, highlighting its potential as an effective therapeutic agent.
Case Study 2: Safety Profile Assessment
An assessment of the safety profile was conducted using animal models. No significant adverse effects were observed at therapeutic doses, suggesting a favorable safety profile for further development.
Scientific Research Applications
Medicinal Chemistry
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate has shown promise in the development of new pharmaceuticals. The triazole moiety is known for its antifungal and antibacterial properties. Research indicates that compounds containing triazole rings can inhibit the growth of various pathogens, making them suitable candidates for drug development against infections caused by resistant strains of bacteria and fungi .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of triazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential as an antimicrobial agent .
Cancer Research
Recent investigations have explored the role of triazole derivatives in cancer therapy. The compound's ability to modulate biological pathways involved in cell proliferation and apoptosis positions it as a candidate for anticancer drug development.
Case Study: KSP Modulation
A patent describes the use of substituted triazole compounds for modulating kinesin spindle protein (KSP), which is implicated in cancer cell division. Compounds similar to this compound were shown to inhibit KSP activity effectively in vitro, leading to reduced proliferation of cancer cells .
Material Science
Beyond medicinal applications, this compound has potential uses in material science due to its chemical reactivity. The formyl group can participate in various chemical reactions that allow the synthesis of polymers or composite materials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating triazole derivatives into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal activity | Effective against resistant bacterial strains |
| Cancer Research | Modulation of KSP for cancer therapy | Inhibitory effects on cancer cell proliferation |
| Material Science | Enhancement of polymer properties | Improved mechanical strength and thermal stability |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- The formyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., methyl, bromobenzyl). This allows for unique applications in bioconjugation or prodrug design.
- Compounds with fused heterocycles (e.g., quinazolinyl in compound 4) may exhibit enhanced bioactivity but lack the formyl group’s versatility .
Spectroscopic Properties
- 1H NMR :
- IR Spectroscopy :
- Carbamate carbonyl stretches appear at ~1700–1750 cm⁻¹, while the formyl C=O in the target compound absorbs at ~1650–1700 cm⁻¹ .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds through the following key steps:
- Preparation of a suitable azide intermediate bearing the propyl carbamate functionality.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.
- Introduction or retention of the formyl group at the 4-position of the triazole ring.
- Final purification and characterization.
This strategy leverages the robustness and regioselectivity of the CuAAC "click" reaction to assemble the triazole core efficiently.
Preparation of the Azide Intermediate
A common precursor is tert-butyl (3-bromopropyl)carbamate or a related carbamate-protected bromoalkyl derivative. This compound is converted to the corresponding azide by nucleophilic substitution with sodium azide under mild conditions.
- Dissolve tert-butyl (3-bromopropyl)carbamate in dry dimethylformamide (DMF).
- Add sodium azide (NaN3) and stir at room temperature under nitrogen atmosphere overnight.
- Upon completion, precipitate the azide by slow addition of water, filter, wash, and dry.
- The azide intermediate is often used immediately or stored at low temperature due to potential instability of azides.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide intermediate is reacted with an alkyne bearing the formyl group or a protected precursor thereof. The CuAAC reaction is conducted under inert atmosphere, often at room temperature or slightly elevated temperatures, using copper(I) catalysts such as Cu(CH3CN)4PF6 or CuSO4/sodium ascorbate systems.
- Mix azide and alkyne in a solvent mixture like tert-butanol/water or tetrahydrofuran/water.
- Add copper catalyst and a ligand such as tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) to stabilize copper(I).
- Stir the reaction overnight at room temperature.
- Work up by extraction with dichloromethane and drying over anhydrous sodium sulfate.
- Purify by silica gel chromatography to isolate the triazole product.
Introduction of the Formyl Group
The formyl group at the 4-position of the triazole is either introduced via the alkyne partner bearing the formyl substituent or by post-cycloaddition functionalization.
- In one approach, 5-ethynyl-2-hydroxybenzaldehyde or a related formylated alkyne is used directly in the CuAAC reaction to incorporate the formyl group during triazole formation.
- Alternatively, formylation can be achieved by selective oxidation or formylation reactions on the triazole ring after cycloaddition, though this is less common for this compound class.
Carbamate Formation and Protection
The benzyl carbamate moiety can be introduced by reaction of the corresponding amine intermediate with benzyl chloroformate (Cbz-Cl) or by using commercially available carbamate-protected starting materials.
- For example, 3-bromopropylamine hydrobromide is first protected with tert-butoxycarbonyl (Boc) groups or converted directly to carbamate derivatives.
- Subsequent substitution with azide and cycloaddition yields the carbamate-bearing triazole.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Bromopropylamine hydrobromide + Boc2O, NEt3, MeOH, 0 °C to rt, 16 h | tert-Butyl (3-bromopropyl)carbamate | ~85-90 | Carbamate protection |
| 2 | Sodium azide, DMF, rt, overnight | tert-Butyl (3-azidopropyl)carbamate | ~80-90 | Azide substitution |
| 3 | Alkyne bearing formyl group + Cu catalyst + ligand, rt, overnight | Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate | ~50-70 | CuAAC cycloaddition |
| 4 | Purification by silica gel chromatography | Pure target compound | - | Final isolation and characterization |
Detailed Research Findings
- The CuAAC reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles exclusively.
- Use of ligands like TBTA improves copper(I) stability and reaction efficiency.
- The formyl group remains intact under the mild CuAAC conditions, avoiding side reactions.
- Azide intermediates should be handled with care due to their potential explosiveness; immediate use or low-temperature storage is recommended.
- Purification typically involves flash chromatography using dichloromethane/methanol mixtures.
- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry confirms the structure and purity.
Q & A
Q. What synthetic strategies are recommended for introducing the 4-formyl-1H-1,2,3-triazole moiety into carbamate-functionalized propyl chains?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is widely used to construct 1,2,3-triazole rings. For this compound, the alkyne precursor (e.g., propargylamine derivatives) reacts with an azide containing a formyl group. Post-cycloaddition, the carbamate group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ in THF). Key considerations include regioselectivity (1,4-triazole formation) and protecting group compatibility for the formyl group during synthesis .
Q. How can NMR spectroscopy distinguish between structural isomers of this compound?
The ¹H NMR spectrum resolves critical features:
- Formyl proton : A singlet at δ 9.8–10.2 ppm.
- Triazole protons : Two distinct singlets (δ 7.8–8.2 ppm for H-5 and H-3 of the triazole).
- Carbamate NH : A broad peak at δ 5.5–6.0 ppm (exchangeable).
- Propyl chain : Multiplet splitting patterns for CH₂ groups (δ 1.8–3.5 ppm). Overlap with benzyl aromatic protons (δ 7.2–7.4 ppm) requires 2D NMR (COSY, HSQC) for unambiguous assignment .
Q. What role does the formyl group play in downstream functionalization?
The 4-formyl substituent enables:
- Schiff base formation with primary amines (e.g., bioconjugation to lysine residues in proteins).
- Reductive amination to introduce diverse alkyl/aryl groups.
- Hydrazone linkage for pH-responsive drug delivery systems. Stability under reaction conditions (e.g., avoiding hydrolysis) must be monitored via TLC or LC-MS .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the triazole-carbamate conformation?
Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP (for visualization) is critical. Challenges include:
Q. What computational methods predict the compound’s binding affinity in enzyme inhibition studies?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are used to model interactions. Focus on:
Q. How to address contradictions in solubility data across different solvent systems?
Apparent solubility discrepancies arise from:
- Polarity mismatches : High solubility in DMSO (logP ≈ -1.5) vs. low solubility in water (logP ≈ 2.3).
- Aggregation : Dynamic light scattering (DLS) can detect micelle formation in aqueous buffers.
- pH dependence : Carbamate stability varies in acidic (pH < 4) or basic (pH > 9) conditions. Standardize measurements using nephelometry or UV-Vis spectroscopy with controlled ionic strength .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres to prevent formyl group oxidation.
- Crystallization : Optimize with vapor diffusion (ether/pentane) to obtain high-quality crystals for SCXRD.
- Data Validation : Cross-check computational models with experimental SAR (structure-activity relationship) studies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
